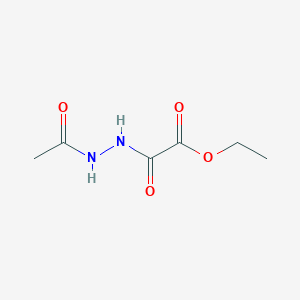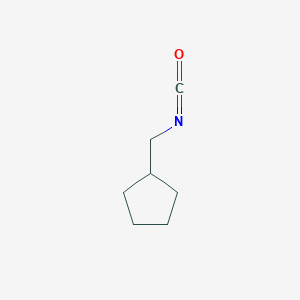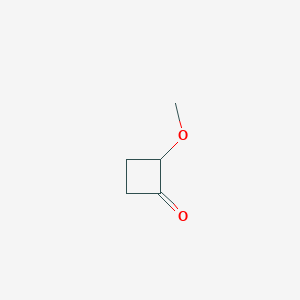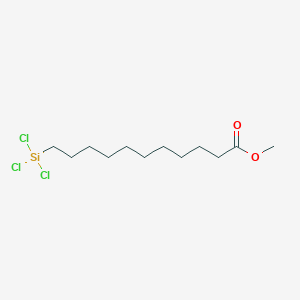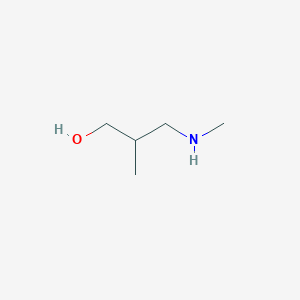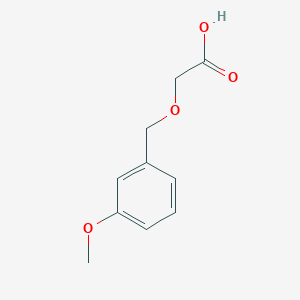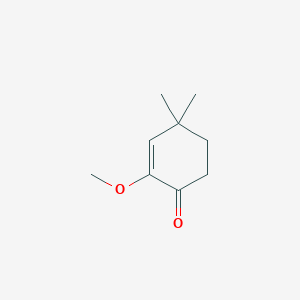
2-Methoxy-4,4-dimethylcyclohex-2-en-1-one
説明
“2-Methoxy-4,4-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 . It is also known by its CAS number 42117-32-8 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.21 . Unfortunately, other properties such as boiling point, density, and melting point are not available in the retrieved data .科学的研究の応用
Understanding Estrogen Metabolite Implications in Cancer Prevention 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one, as a compound, shares structural similarities with 2-methoxyestradiol (2ME2), an endogenous metabolite of estrogen. Research has highlighted 2ME2's potential in inhibiting mammary carcinogenesis. It's noted for its antitumorigenic and antiangiogenic effects in vitro and in vivo, suggesting that its endogenous formation could play a protective role against estrogen-induced cancers in target organs. The molecular action mechanism of 2ME2, while unclear, hints at unique effects possibly mediated through a specific intracellular effector or receptor, differing from the parent hormone, estradiol. This underscores a need for further research to understand the metabolic formation and effects of modifying 2ME2 levels on estrogen-induced carcinogenesis (Zhu & Conney, 1998).
Catalytic Oxidation in Lignin Decomposition Another research dimension explores the acidolysis of lignin model compounds, demonstrating the significant role of the presence of a γ-hydroxymethyl group in determining the acidolysis mechanism. It revealed that hydride transfer mechanisms contribute to the benzyl-cation-type intermediates derived from these compounds. This study enhances understanding of the catalytic processes involved in lignin decomposition, vital for developing sustainable methods for converting lignocellulosic biomass into valuable chemicals (Yokoyama, 2015).
Developments in Proton Pump Inhibitor Synthesis In pharmaceutical research, novel synthesis methods for omeprazole, a proton pump inhibitor, highlight the relevance of chemical intermediates similar to this compound. Understanding the synthesis process, including the formation of sulfone N-oxide as an impurity, provides insights into developing more efficient and simplified methods for creating proton pump inhibitors, vital for treating conditions like gastroesophageal reflux disease (Saini et al., 2019).
特性
IUPAC Name |
2-methoxy-4,4-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-4-7(10)8(6-9)11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZGSMQYXOBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-Dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B3136581.png)
![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)

